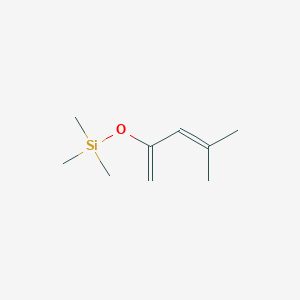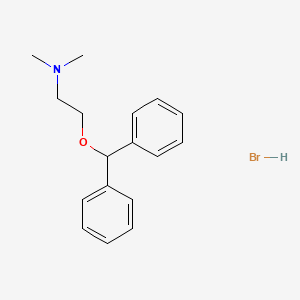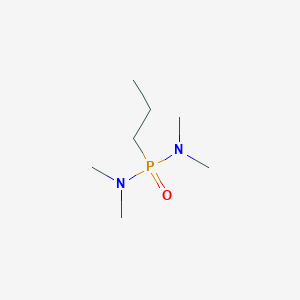
N,N,N',N'-Tetramethyl-P-propylphosphonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide is a chemical compound known for its unique properties and applications in various fields It is characterized by its phosphonic diamide structure, which includes four methyl groups and a propyl group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide typically involves the reaction of a phosphonic acid derivative with a suitable amine. One common method is the reaction of propylphosphonic dichloride with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, filtration, and drying to achieve the final product. Quality control measures are implemented to ensure that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonic diamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating the formation of various chemical bonds and structures.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It can also participate in chemical reactions that alter the structure and function of biological molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine: Known for its use as a redox mediator and in oxidase tests.
N,N,N’,N’-Tetramethylethylenediamine: Commonly used as a ligand in coordination chemistry and as a catalyst in organic reactions.
N,N-Dimethyl-p-phenylenediamine: Used in the synthesis of dyes and as a reagent in analytical chemistry.
Uniqueness
N,N,N’,N’-Tetramethyl-P-propylphosphonic diamide is unique due to its specific phosphonic diamide structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
14655-70-0 |
|---|---|
Fórmula molecular |
C7H19N2OP |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
N-[dimethylamino(propyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2OP/c1-6-7-11(10,8(2)3)9(4)5/h6-7H2,1-5H3 |
Clave InChI |
QXAGERZUXFUQJS-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


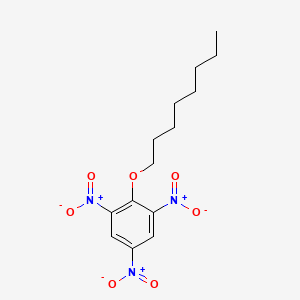
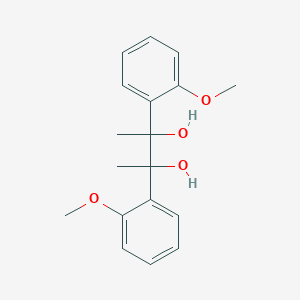

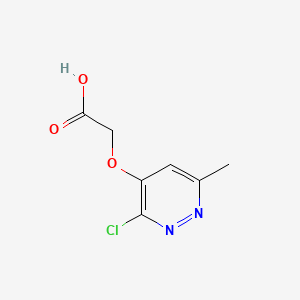
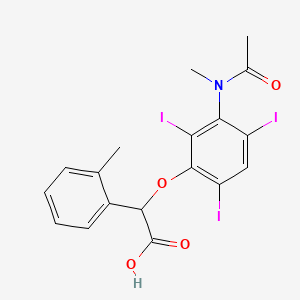
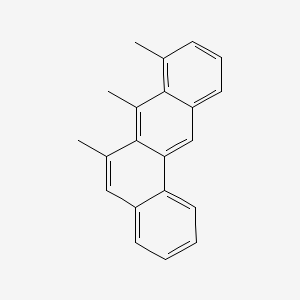

![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
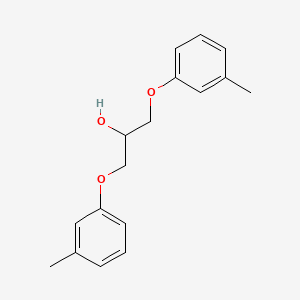

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
